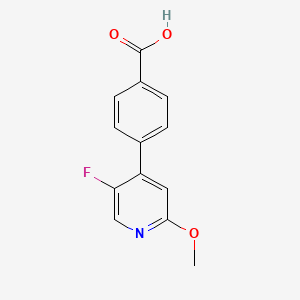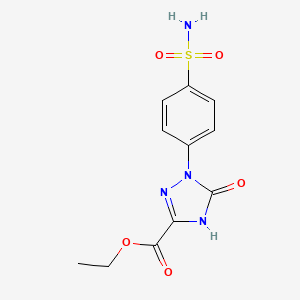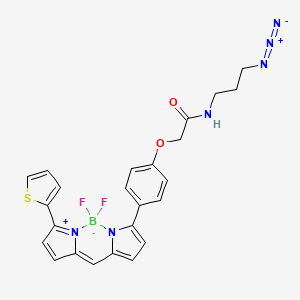
BDP TR azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BDP TR azide is a compound used in click chemistry, specifically for copper-catalyzed and copper-free click chemistry labeling. It is a bright red-emitting fluorophore based on the borondipyrromethene scaffold. This compound is an alternative to the rhodamine dye ROX and Texas Red, known for its high brightness, photostability, and resistance to oxidation .
准备方法
BDP TR azide is synthesized through a series of chemical reactions involving the introduction of an azide group to the borondipyrromethene scaffold. The synthetic route typically involves the following steps:
Formation of the borondipyrromethene core: This involves the reaction of pyrrole with a boron-containing reagent to form the borondipyrromethene core.
Introduction of aryl substituents: Aryl groups are introduced to the borondipyrromethene core to match its absorption and emission properties to the ROX/Texas Red channel.
化学反应分析
BDP TR azide undergoes several types of chemical reactions, primarily involving its azide group:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the reaction of the azide group with an alkyne in the presence of a copper catalyst to form a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the reaction of the azide group with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst
Common reagents and conditions used in these reactions include copper sulfate and sodium ascorbate for CuAAC, and DBCO or BCN for SPAAC. The major products formed from these reactions are triazole derivatives .
科学研究应用
BDP TR azide has a wide range of scientific research applications, including:
Chemistry: It is used in click chemistry for the labeling and conjugation of biomolecules.
Biology: It is used as a fluorescent probe in fluorescence microscopy and fluorescence polarization assays.
Medicine: It is used in the development of diagnostic tools and imaging agents.
Industry: It is used in the development of fluorescent dyes and probes for various industrial applications
作用机制
The mechanism of action of BDP TR azide involves its azide group, which readily undergoes click chemistry reactions with alkynes, DBCO, and BCN. The azide group reacts with these molecules to form stable triazole rings, which can be used for labeling and conjugation purposes. The borondipyrromethene scaffold provides the compound with its bright red fluorescence, making it suitable for use as a fluorescent probe .
相似化合物的比较
BDP TR azide is unique compared to other similar compounds due to its high brightness, photostability, and resistance to oxidation. Similar compounds include:
ROX (Rhodamine X): A rhodamine dye known for its bright fluorescence but prone to oxidation.
Texas Red: Another rhodamine dye with similar properties to ROX but also prone to oxidation.
BDP TR alkyne: A similar compound with an alkyne group instead of an azide group, used for click chemistry reactions
This compound stands out due to its resilience to oxidants and its suitability for both copper-catalyzed and copper-free click chemistry reactions .
属性
分子式 |
C24H21BF2N6O2S |
|---|---|
分子量 |
506.3 g/mol |
IUPAC 名称 |
N-(3-azidopropyl)-2-[4-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)phenoxy]acetamide |
InChI |
InChI=1S/C24H21BF2N6O2S/c26-25(27)32-18(15-19-7-11-22(33(19)25)23-3-1-14-36-23)6-10-21(32)17-4-8-20(9-5-17)35-16-24(34)29-12-2-13-30-31-28/h1,3-11,14-15H,2,12-13,16H2,(H,29,34) |
InChI 键 |
BRVIFVBXLZHAEK-UHFFFAOYSA-N |
规范 SMILES |
[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OCC(=O)NCCCN=[N+]=[N-])C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


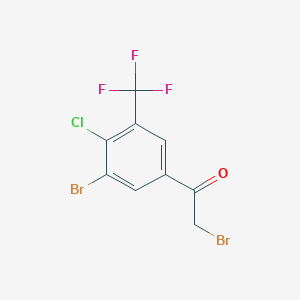
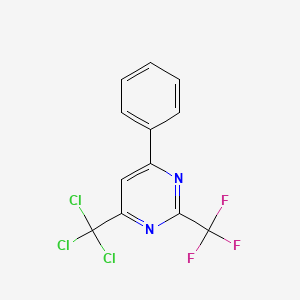
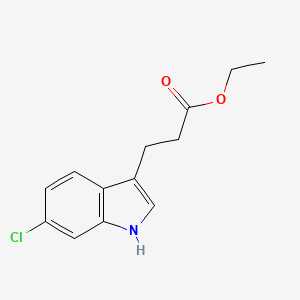

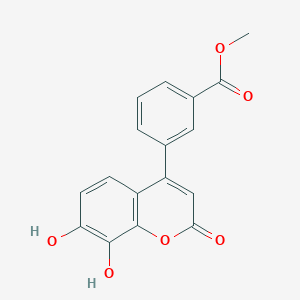
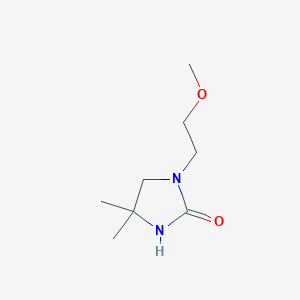
![3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline](/img/structure/B13722260.png)

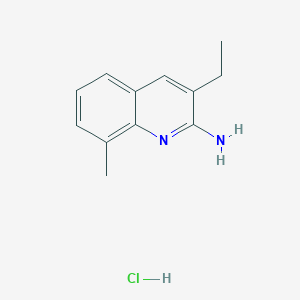
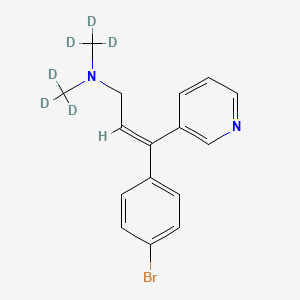
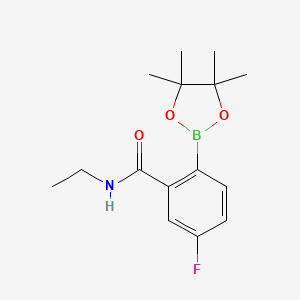
![[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate](/img/structure/B13722276.png)
